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Compound of Interest

Compound Name:
4-(Trifluoromethyl)-1H-pyrrole-2-

carboxylic acid

Cat. No.: B599558 Get Quote

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid (CAS No. 149427-58-7) is a heterocyclic

building block of significant interest to the pharmaceutical and agrochemical industries. The

incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established

strategy in medicinal chemistry to enhance critical pharmacokinetic and pharmacodynamic

properties.[1] This highly electronegative moiety can increase metabolic stability, improve

membrane permeability by increasing lipophilicity, and alter the acidity of nearby functional

groups, thereby influencing binding interactions with biological targets.[2] This guide provides a

comprehensive overview of the core physical properties of this compound, offering both

theoretical insights and practical methodologies for its characterization.

Molecular and Physicochemical Identity
A precise understanding of a compound's fundamental properties is the bedrock of all

subsequent research and development. These identifiers are critical for regulatory submission,

quality control, and computational modeling.
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Property Value Source(s)

CAS Number 149427-58-7 [3][4]

Molecular Formula C₆H₄F₃NO₂ [1][3][4]

Molecular Weight 179.10 g/mol [1][3]

Predicted Boiling Point 305.1 ± 42.0 °C [3][5]

Predicted Density 1.573 ± 0.06 g/cm³ [1][5]

Note: Boiling point and density values are computationally predicted and should be confirmed

experimentally.

Workflow for Physicochemical Characterization
The systematic evaluation of a novel compound's physical properties follows a logical

progression. The following workflow illustrates the typical sequence of analysis, ensuring that

data from one experiment can reliably inform the next.
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Caption: Experimental workflow for physical property determination.

Acidity (pKa): The Influence of the CF₃ Group
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The acidity of the carboxylic acid function is a critical parameter influencing solubility, crystal

packing, and biological activity. While no experimental pKa value for 4-(Trifluoromethyl)-1H-
pyrrole-2-carboxylic acid is published, we can predict its behavior based on related

structures. The parent compound, pyrrole-2-carboxylic acid, has a pKa of approximately 4.45.

[6]

The trifluoromethyl group is a potent electron-withdrawing group due to the high

electronegativity of fluorine atoms. This property exerts a strong negative inductive effect (-I

effect) on the pyrrole ring, withdrawing electron density from the carboxylic acid moiety. This

withdrawal of electron density stabilizes the conjugate base (carboxylate anion) formed upon

deprotonation, thereby increasing the acidity of the proton and lowering the pKa value relative

to the parent compound.

Electronic Effects on Acidity

CF3 Group Pyrrole Ring-I Inductive Effect Carboxylic Acid
(-COOH)

Withdraws e⁻ Density Conjugate Base
(-COO⁻)

Deprotonation Lower pKa
(Increased Acidity)

Stabilization of Base

Click to download full resolution via product page

Caption: Influence of the CF₃ group on carboxylic acid acidity.

Experimental Protocol: Potentiometric Titration for pKa
Determination

System Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g.,

pH 4.01 and 7.00).

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve

it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete solubility.

Titration: Place the sample solution in a jacketed beaker maintained at a constant

temperature (e.g., 25 °C). Titrate the solution with a standardized solution of a strong base

(e.g., 0.01 M NaOH), adding small, precise aliquots.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to

stabilize.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point (the point at which half of the acid has been neutralized). Specialized

software can be used to calculate the pKa from the first derivative of the titration curve.

Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring

protons and the acidic proton of the carboxyl group. The acidic proton (–COOH) is typically

observed as a broad singlet far downfield, often in the 10-12 ppm range, due to deshielding

and hydrogen bonding.[7] The chemical shifts of the pyrrole ring protons will be influenced by

the positions of the carboxyl and trifluoromethyl groups.

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185

ppm region.[8] The carbon of the CF₃ group will appear as a quartet due to coupling with the

three fluorine atoms.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum should show a

singlet for the three equivalent fluorine atoms of the CF₃ group.

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For this

molecule, two characteristic absorptions are of primary importance.[8]

O–H Stretch: A very broad and strong absorption band is expected in the region of 2500–

3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers formed by

carboxylic acids in the solid state or in concentrated solutions.[7][9]

C=O Stretch: A sharp, intense absorption band should appear between 1710 and 1760 cm⁻¹.

In the common dimeric form, this peak is typically centered around 1710 cm⁻¹.[8]
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C–F Stretch: Strong absorption bands characteristic of C-F bonds are expected in the 1100-

1300 cm⁻¹ region.

4-(CF₃)-1H-pyrrole-2-COOH
R-C(=O)O-H···O=C(-R)O-H

H-O(R-)C=O···H-O-C(=O)-R

Intermolecular
H-Bonding
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Caption: Carboxylic acid dimer formation via hydrogen bonding.

Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for this compound.

Negative Ion Mode (ESI-): The most prominent ion observed would be the deprotonated

molecule [M-H]⁻, corresponding to the carboxylate anion, at an m/z value of approximately

178.02.

Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ may be observed at an m/z of

approximately 180.03.

Fragmentation: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show a characteristic

loss of CO₂ (44 Da), a common fragmentation pathway for carboxylic acids.

Conclusion
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid possesses a set of physical properties that

are direct consequences of its molecular structure. The interplay between the acidic carboxylic

acid group, the aromatic pyrrole ring, and the powerfully electron-withdrawing trifluoromethyl

group dictates its acidity, solubility, and spectroscopic behavior. A thorough characterization

using the methodologies outlined in this guide is essential for its effective application in

research and development, particularly in the rational design of new pharmaceuticals and

agrochemicals where fine-tuning of physicochemical properties is paramount for success.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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